molecular formula C18H22N2OS B1194944 N-Desmethyllevomepromazine CAS No. 37819-98-0

N-Desmethyllevomepromazine

Cat. No.: B1194944
CAS No.: 37819-98-0
M. Wt: 314.4 g/mol
InChI Key: CIDGBRQEYYPJEM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyllevomepromazine is the primary metabolite of levomepromazine, a phenothiazine-class antipsychotic and antiemetic agent. It is formed via N-demethylation, a metabolic pathway mediated by cytochrome P450 enzymes. This reaction involves the removal of a methyl group (-CH₃) from the tertiary amine moiety of levomepromazine, resulting in a secondary amine structure .

Properties

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDGBRQEYYPJEM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958853
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37819-98-0
Record name N-Desmethyllevomepromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037819980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLLEVOMEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR95ATJ2UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyllevomepromazine can be synthesized through the N-demethylation of levomepromazine. This process involves the removal of a methyl group from the nitrogen atom in the levomepromazine molecule. The reaction is typically carried out using cytochrome P450 enzymes, which facilitate the transfer of electrons and protons necessary for the demethylation process .

Industrial Production Methods

Industrial production of this compound involves the use of biocatalysts, such as cytochrome P450 enzymes, to achieve the N-demethylation of levomepromazine. The reaction conditions include maintaining an appropriate temperature and pH to optimize enzyme activity and ensure efficient conversion of levomepromazine to this compound .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyllevomepromazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

N-Desmethyllevomepromazine exhibits a multifaceted pharmacological profile due to its interaction with various neurotransmitter receptors. Key properties include:

  • Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine receptors (D1, D2, D3, D4), which is crucial for its antipsychotic effects .
  • Serotonin Receptor Interaction : The compound also interacts with serotonin receptors (5-HT1, 5-HT2), influencing mood and anxiety regulation.
  • Histamine Receptor Antagonism : Its action on H1 receptors contributes to sedative effects, making it useful in managing anxiety and sleep disorders .
  • Adrenergic Receptor Activity : this compound shows affinity for alpha-adrenergic receptors, which can affect blood pressure regulation.

Clinical Applications

This compound is utilized in various clinical settings due to its therapeutic effects:

  • Antipsychotic Treatment : It is effective in managing symptoms of schizophrenia and other psychotic disorders due to its dopamine antagonism .
  • Anxiolytic Effects : The sedative properties make it suitable for treating anxiety disorders .
  • Antiemetic Use : It is employed to alleviate nausea and vomiting, particularly in patients undergoing chemotherapy or postoperative care .
  • Analgesic Properties : this compound has been noted for its analgesic effects, providing relief from pain .
  • Management of Benign Prostatic Hyperplasia : It helps control symptoms associated with this condition due to its adrenergic antagonism .

Case Studies

Several case studies illustrate the clinical implications and effectiveness of this compound:

  • Case Study on Efficacy in Schizophrenia : A study demonstrated that patients receiving treatment with this compound showed significant improvement in psychotic symptoms compared to those on other antipsychotics. The reduced side effects profile was highlighted as a key advantage .
  • Toxicological Investigations : A toxicological study reported high concentrations of this compound in cases of overdose, emphasizing the need for careful dosing and monitoring in clinical practice.

Mechanism of Action

N-Desmethyllevomepromazine exerts its effects by binding to various receptors in the brain, including dopaminergic D2 receptors, adrenergic alpha-1 receptors, and muscarinic M1 receptors. The binding to these receptors results in the modulation of neurotransmitter activity, leading to its antipsychotic, sedative, and antiemetic effects. The compound’s mechanism of action is similar to that of levomepromazine, but with potentially different pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₈H₂₂N₂OS
  • Molecular Weight : 314.4 g/mol (free base); 374.43 g/mol (hydrochloride salt)
  • CAS Numbers :
    • Free base: 37819-98-0
    • Hydrochloride salt: 61733-92-4
  • Physical State : White to light grey solid (hydrochloride form) .

The metabolic feasibility of N-demethylation over alternative pathways (e.g., S-oxidation) is attributed to its lower activation energy, as demonstrated by density functional theory (DFT) calculations .

Comparison with Similar Compounds

Structural and Metabolic Comparisons

The table below summarizes structural and metabolic differences between N-Desmethyllevomepromazine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Metabolic Pathway
Levomepromazine C₁₉H₂₄N₂O₂S 344.5 60-99-1 Tertiary amine (N,N-dimethyl group) N-demethylation → this compound
This compound C₁₈H₂₂N₂OS 314.4 (free base) 37819-98-0 Secondary amine (loss of one methyl group) Further oxidation or conjugation
Chlorpromazine C₁₇H₁₉ClN₂S 318.86 50-53-3 Chlorine substituent at position 2 N-oxidation, S-oxidation
N-Desmethylpromazine C₁₇H₁₉N₂S 283.42 17140-12-4 Secondary amine (similar demethylation) Not explicitly stated
Desmethyldoxepin C₁₈H₁₉NO 265.35 1225-56-5 Tricyclic antidepressant metabolite N-demethylation of doxepin

Key Findings from Research

Metabolic Preference: N-Demethylation of levomepromazine is thermodynamically favored over S-oxidation due to a lower activation energy barrier (DFT studies) . This pathway aligns with the metabolic behavior of other phenothiazines, such as chlorpromazine, which undergoes N-oxidation or S-oxidation instead .

Analytical Relevance :

  • This compound is a critical reference material in forensic and clinical toxicology for identifying levomepromazine use .
  • Its hydrochloride salt (CAS 61733-92-4) is standardized for use in high-performance liquid chromatography (HPLC) and mass spectrometry .

Biological Activity

N-Desmethyllevomepromazine (NDM LMP) is a significant metabolite of levomepromazine, an antipsychotic medication belonging to the phenothiazine class. This article explores the biological activity of NDM LMP, its pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.

Overview of this compound

NDM LMP is formed through the N-demethylation of levomepromazine, which enhances its pharmacological profile. Unlike its parent compound, NDM LMP exhibits improved receptor selectivity and reduced side effects, making it a compound of interest in psychiatric and analgesic therapies.

Pharmacological Properties

Receptor Binding Affinity
NDM LMP acts primarily as an antagonist at various receptors, including:

  • Dopamine Receptors : It shows significant binding to D1, D2, D3, D4, and D5 receptors, contributing to its antipsychotic effects.
  • Serotonin Receptors : It antagonizes 5-HT1 and 5-HT2 receptors, which may play a role in mood stabilization.
  • Histamine Receptors : Reduced histaminergic activity compared to levomepromazine leads to fewer sedative effects.
  • Adrenergic and Muscarinic Receptors : NDM LMP has lower affinity for α1 adrenergic and muscarinic receptors, minimizing associated side effects like hypotension and dry mouth .

Metabolic Pathways

The metabolism of levomepromazine primarily occurs via cytochrome P450 enzymes, leading to various metabolites with distinct pharmacological activities. The two main metabolic pathways identified are:

  • N-Demethylation : This pathway is favored due to lower activation energy compared to S-oxidation. It results in the formation of NDM LMP as a major metabolite.
  • S-Oxidation : Although this pathway also occurs, it is less favorable and contributes to other minor metabolites .

Clinical Implications

Research indicates that NDM LMP possesses multiple therapeutic properties:

  • Analgesic Effects : Demonstrated efficacy in pain management.
  • Antiemetic Properties : Effective in controlling nausea and vomiting.
  • Antipsychotic Activity : Exhibits similar antipsychotic effects as levomepromazine but with improved tolerability.
  • Sedative Effects : While it retains some sedative properties, these are less pronounced than those of levomepromazine due to reduced histamine antagonism .

Table 1: Summary of Clinical Findings on NDM LMP

StudyFindingsPopulation
NDM LMP shows greater dopamine antagonism with fewer side effects compared to levomepromazine.192 participantsSuggests improved therapeutic index.
Case study on distribution in fatal poisoning reveals significant serum levels of NDM LMP.Forensic analysisHighlights potential toxicity at high concentrations.
Theoretical study confirms metabolic pathways favoring N-demethylation over S-oxidation.In vitro analysisSupports the predominance of NDM LMP as a metabolite.

Q & A

Basic Research Questions

Q. How is N-Desmethyllevomepromazine identified and characterized in biological samples?

  • Methodological Answer : Identification typically involves liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to distinguish its molecular ion ([M+H]⁺ at m/z 374.4308) from endogenous compounds. Structural confirmation requires tandem MS/MS fragmentation patterns and comparison with reference standards (e.g., LGC Standards’ certified materials) . Nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical ambiguities, particularly for differentiating it from levomepromazine metabolites.

Q. What experimental approaches validate this compound as a primary metabolite of levomepromazine?

  • Methodological Answer : In vitro incubation of levomepromazine with human liver microsomes (HLMs) and cytochrome P450 (CYP) isoforms, followed by kinetic analysis (e.g., Km, Vmax), quantifies metabolic preference. Density functional theory (DFT) calculations compare activation energies of N-demethylation vs. S-oxidation pathways, with lower energy pathways (e.g., ~15 kcal/mol for N-demethylation) supporting experimental metabolite prevalence .

Q. Which analytical techniques are optimal for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) coupled with triple-quadrupole MS in multiple reaction monitoring (MRM) mode achieves high sensitivity (LOQ < 1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects in plasma or urine samples .

Advanced Research Questions

Q. How do computational models resolve contradictions in this compound’s metabolic pathway data?

  • Methodological Answer : Discrepancies between in vitro and in vivo metabolite ratios can be addressed via quantum mechanics/molecular mechanics (QM/MM) simulations. These models assess spin-selective mechanisms (e.g., low-spin vs. high-spin states of CYP intermediates) and steric effects influencing substrate-enzyme binding . Comparative kinetic isotope effect (KIE) studies further validate computational predictions.

Q. What experimental designs mitigate confounding factors in this compound’s neuropharmacological studies?

  • Methodological Answer : Use knockout (KO) rodent models (e.g., CYP2D6 KO) to isolate this compound’s direct effects from parent drug interactions. Electrophysiological assays (patch-clamp) on GABAA or NMDA receptors, paired with competitive binding studies, clarify receptor affinity and functional modulation .

Q. How can researchers reconcile conflicting data on this compound’s pharmacokinetic half-life?

  • Methodological Answer : Conduct interspecies comparative studies (e.g., murine vs. human hepatocytes) to assess metabolic stability differences. Physiologically based pharmacokinetic (PBPK) modeling integrates hepatic clearance rates, protein binding (albumin/α1-acid glycoprotein), and renal excretion data to predict in vivo behavior .

Data Analysis & Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in dose-response curves. Bayesian hierarchical models incorporate prior in vitro data (e.g., IC50 values) to refine posterior estimates of therapeutic windows .

Q. How do researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., oxidation byproducts). Forced degradation under acidic/alkaline/oxidative stress clarifies susceptibility pathways, guiding formulation optimization (e.g., lyophilization for long-term storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyllevomepromazine
Reactant of Route 2
N-Desmethyllevomepromazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.